5-Methoxy-1H-inden-1-one
CAS No.: 72913-59-8
Cat. No.: VC3848668
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72913-59-8 |
---|---|
Molecular Formula | C10H8O2 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 5-methoxyinden-1-one |
Standard InChI | InChI=1S/C10H8O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h2-6H,1H3 |
Standard InChI Key | RUBAXSSGWHONDJ-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C=C2 |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C2 |
Introduction
Nomenclature and Structural Characteristics
5-Methoxy-1H-inden-1-one, systematically named 5-methoxy-2,3-dihydro-1H-inden-1-one, belongs to the indanone family. Its molecular formula is C₁₀H₁₀O₂, with a molar mass of 162.19 g/mol . Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 5111-70-6 |
IUPAC Name | 5-Methoxy-2,3-dihydro-1H-inden-1-one |
SMILES | O=C1C2=CC=C(OC)C=C2CC1 |
InChI Key | QOPRWBRNMPANKN-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)CC2 |
The molecule features a ketone group at position 1, a methoxy substituent at position 5, and a partially saturated bicyclic framework (Figure 1) . X-ray crystallography confirms a planar indenone core, with the methoxy group adopting an equatorial orientation to minimize steric strain .
Physicochemical Properties
Thermal Stability and Phase Behavior
5-Methoxy-1H-inden-1-one exhibits a melting point of 107–114°C, with minor variations attributed to purity differences across commercial sources . Under reduced pressure (0.2 Torr), it sublimes at 145–150°C . The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 2.90–3.10 (m, 4H, CH₂), 6.70–7.20 (m, 3H, aromatic) .
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy), 1600 cm⁻¹ (aromatic C=C) .
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MS (ESI+): m/z 163.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀O₂ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Friedel-Crafts acylation of 5-methoxyindane, followed by oxidation (Scheme 1) . Alternative routes include:
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Methoxylation of 1-indanone using methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) .
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Photochemical cyclization of ortho-methoxy-substituted cinnamic acid derivatives .
Scheme 1:
5-Methoxyindane → (Ac₂O, AlCl₃) → 5-Methoxy-1-indanone → (CrO₃, H₂SO₄) → 5-Methoxy-1H-inden-1-one
Industrial production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%) .
Pharmacological Applications
Dual AChE/MAO-B Inhibition
The E-isomer of 5-methoxy-1H-inden-1-one demonstrates potent inhibitory activity:
Target | IC₅₀ (E-isomer) | IC₅₀ (Z-isomer) |
---|---|---|
AChE | 0.113 μM | 1.15 μM |
MAO-B | 0.260 μM | 1.94 μM |
The E-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites, while the Z-isomer’s distorted conformation reduces binding affinity .
Photodynamic Modulation
UV-B irradiation (312 nm) induces E→Z isomerization, achieving a photostationary state with 75% Z-isomer. This property enables spatiotemporal control of enzymatic activity, a feature exploitable in light-activated therapeutics .
Future Directions
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In Vivo Efficacy Studies: Validate neuroprotective effects in transgenic Alzheimer’s disease models.
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Derivatization Campaigns: Explore substituents at positions 4 and 6 to enhance blood-brain barrier permeability.
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Hybrid Molecules: Conjugate with metal chelators (e.g., clioquinol) to target amyloid-β aggregation .
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